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molecular formula C11H15Cl2N B1612792 4-(2-Chlorophenyl)piperidine hydrochloride CAS No. 82211-92-5

4-(2-Chlorophenyl)piperidine hydrochloride

Cat. No. B1612792
M. Wt: 232.15 g/mol
InChI Key: BALIJVUSWGOXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642621B2

Procedure details

1-[4-(2-Chloro-phenyl)-piperidin-1-yl]-ethanone (0.2 g) was dissolved in a solution of aqueous sodium hydroxide (1 N, 5 mL) and ethanol (10 mL) and heated to 50° C. for 6 hours. The solvent was removed by evaporation under vacuum, and the products extracted into ethyl acetate, washed with water (20 mL) then dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was dissolved in a solution of hydrogen chloride in dioxane (4 N, 1 mL) and the solvent evaported to give the title compound as a pale yellow solid (0.12 g). LCMS m/z 196.1 [M+H]+. R.T.=2.46 min (Analytical Method 4).
Name
1-[4-(2-Chloro-phenyl)-piperidin-1-yl]-ethanone
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[CH2:13][CH2:12][N:11](C(=O)C)[CH2:10][CH2:9]1>[OH-].[Na+].C(O)C>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1 |f:1.2,4.5|

Inputs

Step One
Name
1-[4-(2-Chloro-phenyl)-piperidin-1-yl]-ethanone
Quantity
0.2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1CCN(CC1)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum
EXTRACTION
Type
EXTRACTION
Details
the products extracted into ethyl acetate
WASH
Type
WASH
Details
washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a solution of hydrogen chloride in dioxane (4 N, 1 mL)

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=CC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: CALCULATEDPERCENTYIELD 122.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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